1-(3-Chloro-5-fluoropyridin-2-YL)ethanone
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Overview
Description
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a fluorinated pyridine derivative, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluoropyridin-2-YL)ethanone typically involves the reaction of 3-chloro-5-fluoropyridine with ethanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form corresponding imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to these targets, facilitating its biological or chemical effects . The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
1-(3-Chloro-5-fluoropyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-3-fluoropyridin-2-YL)ethanone: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Another structural isomer with different positioning of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-(3-chloro-5-fluoropyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWAPFTHWPGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857409 |
Source
|
Record name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-31-4 |
Source
|
Record name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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